Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 889947-74-4
VCID: VC3238913
InChI: InChI=1S/C14H20N2O2/c1-2-18-14(17)11-4-3-9-16(10-11)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3
SMILES: CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)N
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate

CAS No.: 889947-74-4

Cat. No.: VC3238913

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate - 889947-74-4

Specification

CAS No. 889947-74-4
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-2-18-14(17)11-4-3-9-16(10-11)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3
Standard InChI Key SIHMOCUKGLIOKH-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)N
Canonical SMILES CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)N

Introduction

Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is a compound belonging to the class of piperidine derivatives, which are characterized by a six-membered heterocyclic amine structure. This compound features an ethyl ester group, a piperidine ring, and an amino-substituted phenyl group at the 4-position. Its chemical formula is not explicitly mentioned in the available literature, but based on similar compounds, it is expected to be similar to C₁₅H₁₈N₂O₂, with a molecular weight that would be comparable to other piperidine derivatives.

Synthesis

The synthesis of ethyl 1-(4-aminophenyl)piperidine-3-carboxylate can be achieved through methods similar to those used for other piperidine derivatives. These methods often involve the reaction of piperidine derivatives with carboxylic acids or their esters, using coupling agents to facilitate the formation of the ethyl ester. Reaction conditions, including temperature, time, and solvent choice, are crucial for optimizing yield and purity.

Potential Applications

Piperidine derivatives, including ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, have potential applications in medicinal chemistry due to their diverse biological activities. Compounds with similar structures have shown anti-inflammatory effects and interactions with neurotransmitter systems, suggesting potential therapeutic applications. The amino group allows for hydrogen bonding with enzymes or receptors, potentially influencing biological pathways.

Physical and Chemical Data

Given the lack of specific data for ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, we can refer to similar compounds for general insights:

PropertyValue (Similar Compounds)
Molecular FormulaC₁₅H₁₈N₂O₂ (Expected)
Molecular WeightApproximately 262 g/mol (Similar Compounds)
SolubilitySoluble in organic solvents, limited in water
Potential ApplicationsMedicinal chemistry, pharmaceutical synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator